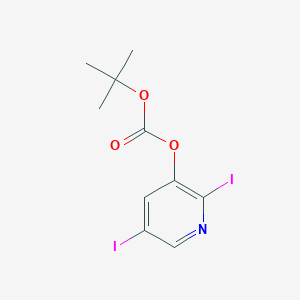

tert-Butyl 2,5-diiodopyridin-3-yl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2,5-diiodopyridin-3-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVJULQDZSDXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673879 | |

| Record name | tert-Butyl 2,5-diiodopyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-30-0 | |

| Record name | 2,5-Diiodo-3-pyridinyl 1,1-dimethylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2,5-diiodopyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: tert-Butyl 2,5-diiodopyridin-3-yl carbonate

The following technical guide details the chemical identity, synthesis, and application of tert-Butyl 2,5-diiodopyridin-3-yl carbonate , a specialized heterocyclic building block used in advanced medicinal chemistry.

CAS Number: 1138444-30-0[][2]

Executive Summary

This compound is a high-value halogenated pyridine intermediate designed for the "Build-Couple-Pair" strategy in drug discovery. Its core value lies in its orthogonal reactivity : it possesses three distinct sites for functionalization—two electrophilic carbon centers (C2-I and C5-I) and one protected nucleophilic center (C3-OBoc).

This compound allows researchers to sequentially construct complex 2,3,5-trisubstituted pyridine scaffolds, which are prevalent in kinase inhibitors and GPCR ligands. The bulky tert-butyl carbonate (Boc) group serves a dual purpose: it protects the C3-hydroxyl group from side reactions during metal-catalyzed cross-couplings and sterically influences the regioselectivity at the adjacent C2 position.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | tert-Butyl (2,5-diiodopyridin-3-yl) carbonate |

| CAS Number | 1138444-30-0 |

| Molecular Formula | C₁₀H₁₁I₂NO₃ |

| Molecular Weight | 447.01 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Precursor | 2,5-Diiodopyridin-3-ol (CAS 1138444-33-3) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthesis Protocol

The preparation of CAS 1138444-30-0 typically proceeds via the protection of the commercially available or synthesized 2,5-diiodopyridin-3-ol. The following protocol outlines the standard laboratory-scale synthesis.

Reaction Scheme

The synthesis utilizes Di-tert-butyl dicarbonate (

Figure 1: Synthetic pathway for the protection of 2,5-diiodopyridin-3-ol.[3]

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Purge with nitrogen.

-

Dissolution: Add 2,5-diiodopyridin-3-ol (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/mmol).

-

Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (

) (1.5 equiv) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv). -

Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (

) (1.2 equiv) in minimal DCM dropwise over 15 minutes. Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.

-

Workup: Quench with saturated aqueous

. Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–20% EtOAc in Hexanes) to yield the title compound as a white solid.

Reactivity Profile & Regioselectivity

The utility of this compound is defined by its ability to undergo regioselective cross-coupling reactions .

Electronic Differentiation

-

C2-Iodine (Site A): Located

to the pyridine nitrogen. This position is highly electron-deficient due to the inductive effect (-I) of the nitrogen and the resonance withdrawal. It is generally more reactive towards oxidative addition with Pd(0) catalysts in Suzuki, Stille, and Sonogashira couplings compared to C5. -

C5-Iodine (Site B): Located

to the nitrogen. While still reactive, it is less electron-deficient than the C2 position. -

C3-Carbonate (Site C): The bulky Boc group exerts steric hindrance on the C2 position, which can sometimes invert selectivity depending on the ligand size used in the catalyst system. However, under standard conditions, electronic factors usually dominate, favoring C2 substitution first.

Figure 2: Regioselective functionalization pathways. Path A is electronically favored.

Strategic Application in Library Synthesis

-

First Diversification (C2): Perform Suzuki-Miyaura coupling at RT using

and 1.0 equiv of boronic acid. The C2-I reacts preferentially. -

Second Diversification (C5): The remaining C5-I can be coupled under more forcing conditions (higher temp, stronger catalyst like

). -

Deprotection/Cyclization (C3): Removal of the Boc group (TFA/DCM) reveals the C3-OH. This phenol can then be used to close a ring onto the C2-substituent (e.g., forming furopyridines or oxazolopyridines).

Handling & Safety Information

-

Hazards: Irritant to eyes, respiratory system, and skin. May cause sensitization.

-

Handling: Handle in a fume hood. Avoid dust formation.

-

Stability: Stable under recommended storage conditions. The carbonate linkage is susceptible to hydrolysis under strongly acidic or basic aqueous conditions.

-

Waste: Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. this compound Product Page. AldrichCPR. Link

-

Boc Sciences. Product Analysis: this compound.[][2]

-

Lérida, L. et al. (2025).[4] Regioselective Suzuki-Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines.[5] (Contextual reference for pyridine halogen selectivity). PubMed. Link

-

Guillaumet, G. et al. Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of trihalogenopyridopyrimidines.ResearchGate.[6] Link

Sources

- 2. Search Results - AK Scientific [aksci.com]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to tert-Butyl 2,5-diiodopyridin-3-yl carbonate: Synthesis, Characterization, and Application

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of tert-Butyl 2,5-diiodopyridin-3-yl carbonate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will detail its physicochemical properties, provide a robust, field-proven protocol for its synthesis and purification, and explore its strategic application in constructing complex molecular architectures. The inherent reactivity of the diiodo-pyridine scaffold, combined with the stability and utility of the tert-butoxycarbonyl (Boc) protecting group, makes this reagent a versatile tool for developing novel pharmaceutical agents and functional materials. Particular emphasis is placed on the principles of selective, metal-catalyzed cross-coupling reactions, for which this molecule is an ideal substrate.

Introduction: Strategic Importance

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics. Functionalizing this core with precision is paramount for tuning a compound's pharmacological profile. This compound emerges as a high-value intermediate designed for this purpose. It offers three key strategic advantages:

-

Orthogonal Reactive Sites: The iodine atoms at the C2 and C5 positions possess differential reactivity, enabling selective and sequential functionalization through various metal-catalyzed cross-coupling reactions.[1] This allows for the controlled, stepwise introduction of diverse substituents.

-

Protected Hydroxyl Group: The hydroxyl moiety at C3 is masked as a tert-butyl carbonate. This group is stable under a wide range of reaction conditions, including those typically employed for cross-coupling, yet can be readily removed under acidic conditions to reveal the phenol for further derivatization.[2]

-

Versatility in Synthesis: As a building block, it serves as a linchpin for creating complex, multi-substituted pyridine derivatives, which are central to the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The reliability of cross-coupling methodologies has made them indispensable in the pharmaceutical industry for rapidly building molecular complexity.[3][4]

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use.

Molecular Structure

Caption: Chemical structure of this compound.

Core Data Summary

The fundamental quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Weight | 447.01 g/mol | [5][6] |

| Molecular Formula | C₁₀H₁₁I₂NO₃ | [5] |

| CAS Number | 1138444-30-0 | [5][7] |

| Appearance | Typically an off-white to yellow solid | - |

| SMILES | CC(C)(C)OC(=O)Oc1cc(I)cnc1I | [7] |

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved through the Boc-protection of its corresponding phenol precursor, 2,5-diiodopyridin-3-ol.

Synthetic Rationale and Strategy

The core of this synthesis is the reaction between a nucleophilic hydroxyl group and di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for installing the Boc protecting group.[2][8] The choice of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical to prevent side reactions. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often employed to accelerate the reaction by forming a more reactive intermediate with Boc₂O.[8] The solvent, typically an aprotic one like dichloromethane (DCM) or tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants without participating in the reaction.

Detailed Experimental Protocol

Materials:

-

2,5-diiodopyridin-3-ol

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents)

-

Triethylamine (TEA) (1.5 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-diiodopyridin-3-ol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM.

-

Addition of Reagents: Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the triethylammonium salt and hydrolyze any remaining Boc₂O.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: This washing sequence removes water-soluble impurities and residual salts, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Strategic Applications in Cross-Coupling Chemistry

The primary utility of this reagent lies in its capacity to undergo selective palladium-catalyzed cross-coupling reactions. This class of reactions is a cornerstone of modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4][9]

Site-Selective Functionalization

The two carbon-iodine bonds in this compound are electronically and sterically distinct. The C2-I bond is generally more electron-deficient and more susceptible to oxidative addition to a Pd(0) catalyst compared to the C5-I bond. This difference can be exploited to achieve site-selective reactions.

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid/ester can introduce a new carbon-carbon bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne provides access to alkynylated pyridines.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.

-

Heck Reaction: Coupling with alkenes.

By carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature), one can often favor reaction at the C2 position first. After the initial coupling, the remaining iodine at C5 is available for a second, different cross-coupling reaction, leading to a fully substituted pyridine derivative. This sequential approach is a powerful strategy for building molecular diversity.[1]

Logical Reaction Pathways

Caption: Sequential cross-coupling strategy for synthesizing 2,5-disubstituted pyridines.

Analytical and Quality Control Profile

Confirming the identity and purity of the synthesized material is a non-negotiable step in any synthetic workflow.

Expected Spectroscopic Data

While experimental data will vary slightly based on the instrument and solvent, the following provides a guide to the expected analytical signature.

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 1.5 ppm corresponding to the 9 protons of the tert-butyl group.- Two distinct aromatic proton signals (doublets or singlets depending on coupling) between 7.5-8.5 ppm. |

| ¹³C NMR | - Signal for the tert-butyl methyl carbons (~27 ppm) and quaternary carbon (~84 ppm).- Carbonyl carbon signal (~151 ppm).- Four distinct aromatic carbon signals, two of which will be at low field strength due to direct attachment to iodine. |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 447.9 (based on ¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). The isotopic pattern will be characteristic of a di-iodo compound. |

Quality Control and Purity Assessment

-

Purity: Should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative NMR (qNMR).

-

Identity: Confirmed by ¹H NMR and Mass Spectrometry, matching the expected data.

-

Residual Solvents: Should be minimal, as determined by ¹H NMR or Gas Chromatography (GC).

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle in a well-ventilated fume hood.

-

Handling: Halogenated organic compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically designed and highly valuable synthetic intermediate. Its well-differentiated reactive sites and stable protecting group provide researchers with a reliable platform for the efficient and controlled synthesis of complex, multi-functionalized pyridine derivatives. The robust protocols for its synthesis and its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings ensure its continued importance in the fields of drug discovery and materials science.

References

-

Chen, Z. W., et al. (n.d.). Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

-

Grigor'ev, I. A., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? MDPI. Available at: [Link]

-

Mosquera, A., et al. (2008). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. Organic Letters, 10(17), 3745-8. Available at: [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Reddy, C. R., et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

-

Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Available at: [Link]

-

Kim, H., et al. (2021). Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. PubMed. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

-

GSRS. (n.d.). TERT-BUTYL (R)-(2,6-DIOXOPIPERIDIN-3-YL)CARBAMATE. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Valdés-Tresanco, M. E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

-

ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]

-

Ordonez, M., et al. (2018). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

-

Amerigo Scientific. (n.d.). This compound. Available at: [Link]

Sources

- 1. Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 6. AB263131 | CAS 1138444-30-0 – abcr Gute Chemie [abcr.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Advanced Synthesis of Substituted Pyridin-3-yl Carbonates

[1]

Executive Summary & Strategic Importance

The synthesis of substituted pyridin-3-yl carbonates is a critical transformation in medicinal chemistry, primarily utilized for the development of prodrugs and reactive carbamate intermediates . Unlike simple phenyl carbonates, the pyridine moiety introduces unique electronic properties (electron-withdrawing nitrogen) and solubility profiles (pH-dependent protonation) that are invaluable for modulating the pharmacokinetics of lipophilic drugs.

Core Challenge: The primary synthetic hurdle is controlling regioselectivity . 3-Hydroxypyridine derivatives are ambident nucleophiles; the nitrogen atom (N-1) and the oxygen atom (O-3) compete for the electrophile. Furthermore, the resulting carbonate linkage possesses tunable hydrolytic stability, requiring precise reaction conditions to prevent premature degradation during isolation.[1]

This guide details a self-validating synthetic workflow prioritizing the "Chloroformate Capture" strategy, which offers superior reliability over direct phosgenation of the pyridine ring.

Mechanistic Principles & Regiocontrol

The Ambident Nucleophile Problem

3-Hydroxypyridine exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone (zwitterionic) form.

-

Hydroxy form: Favored in non-polar solvents; Oxygen is the nucleophile.

-

Zwitterionic form: Favored in water/polar solvents; Nitrogen is highly nucleophilic.

The Solution: To ensure exclusive O-acylation (carbonate formation), the reaction must be conducted in non-polar or moderately polar aprotic solvents (DCM, THF) using a base that sufficiently deprotonates the hydroxyl group (pKa ~8.7) without promoting N-alkylation/acylation pathways.[1]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the optimal route (highlighted in green) for carbonate synthesis.

Caption: Mechanistic bifurcation of 3-hydroxypyridine acylation. The green pathway represents the target O-acylation favored in aprotic solvents with soft bases.

Synthetic Methodologies

Method A: The "Chloroformate Capture" (Gold Standard)

This method involves activating the non-pyridine alcohol first. It is the most robust approach because alkyl/aryl chloroformates are generally more stable and easier to purify than pyridin-3-yl chloroformates.

Applicability: Best for coupling 3-hydroxypyridine with primary/secondary alcohols or phenols.[1]

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| Alcohol (R-OH) | Substrate A | 1.0 | The drug or moiety to be conjugated.[1][2] |

| Triphosgene | Phosgene Source | 0.4 | Solid, safer alternative to phosgene gas.[1] |

| Pyridine | Catalyst/Base | 2.0 - 3.0 | Used in Step 1 to form chloroformate. |

| 3-Hydroxypyridine | Substrate B | 1.2 | Added in Step 2.[1] |

| Triethylamine (TEA) | Base | 1.5 | Scavenges HCl in Step 2. |

| DCM | Solvent | - | Anhydrous; critical for stability.[1] |

Step-by-Step Protocol

Step 1: Formation of the Alkyl Chloroformate

-

Setup: Flame-dry a 2-neck round bottom flask. Purge with Nitrogen/Argon.

-

Dissolution: Dissolve Triphosgene (0.4 eq) in anhydrous DCM at 0°C.

-

Activation: Add Pyridine (or TEA) (1.0 eq) dropwise. A white precipitate (pyridinium salt) may form.

-

Addition: Slowly add the Alcohol (R-OH) (1.0 eq) dissolved in DCM over 15-20 minutes.

-

Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (quench aliquot with MeOH to check for methyl carbonate formation).

-

Checkpoint: Ensure full conversion of R-OH to R-OCOCl.[1]

-

Step 2: Carbonate Coupling

-

Preparation: In a separate vial, dissolve substituted 3-hydroxypyridine (1.2 eq) and TEA (1.5 eq) in DCM.

-

Coupling: Add the hydroxypyridine solution dropwise to the chloroformate mixture (maintained at 0°C).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours.

-

Quench: Quench with saturated aqueous NH₄Cl or water.

Step 3: Workup & Purification [3]

-

Extraction: Wash the organic layer with water (2x) and brine (1x).

-

Warning: Avoid acidic washes (HCl) if your pyridine product is acid-sensitive or water-soluble as a salt.[1]

-

-

Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography.

-

Tip: Deactivate silica gel with 1% Triethylamine to prevent acid-catalyzed hydrolysis of the carbonate on the column.

-

Method B: The "In-Situ Activation" (For Symmetrical/Unstable Alcohols)

Use this method if the alkyl chloroformate is unstable or if synthesizing symmetrical bis(pyridin-3-yl) carbonates.

-

Dissolve 3-hydroxypyridine (1.0 eq) and DIPEA (1.2 eq) in DCM at -78°C.

-

Add Triphosgene (0.35 eq) dissolved in DCM dropwise.

-

Stir for 30 mins to form the pyridin-3-yl chloroformate (transient species).

-

Add the second Alcohol (1.0 eq) and DMAP (0.1 eq) as a catalyst.

-

Warm to RT and stir overnight.

Troubleshooting & Optimization

Common Failure Modes

| Issue | Cause | Solution |

| Low Yield | Hydrolysis of chloroformate | Ensure strictly anhydrous solvents; use molecular sieves.[1] |

| N-Acylation Product | Zwitterion interference | Switch solvent to THF or Toluene; increase temperature to favor O-attack (thermodynamic product).[1] |

| Decomposition on Silica | Acid sensitivity | Add 1% Et₃N to the eluent; use neutral alumina instead of silica. |

| Starting Material Recovery | Low nucleophilicity | Add DMAP (5-10 mol%) to catalyze the attack of the alcohol on the chloroformate. |

Stability of Pyridin-3-yl Carbonates[1]

-

Hydrolysis: These carbonates are generally stable as solids but hydrolyze rapidly in plasma or basic aqueous media (t₁/₂ < 30 min in pH 7.4 buffer for some derivatives).

-

Storage: Store under Argon at -20°C. Avoid protic solvents (MeOH/EtOH) for long-term storage as transesterification can occur.[1]

References

-

Prodrug Applications & Kinetics

- Title: Synthesis and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved W

- Source: National Institutes of Health (NIH) / PMC.

-

URL:[Link]

-

General Carbonate Synthesis via Triphosgene

-

Regioselectivity in Pyridine Acylation

-

Triphosgene-Pyridine Mediated Reactions

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 4. Triphosgene–pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 2,5-diiodopyridin-3-yl carbonate

This technical guide provides a comprehensive overview of tert-butyl 2,5-diiodopyridin-3-yl carbonate, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document will cover its chemical structure, a plausible synthetic route, physicochemical properties, potential applications, and essential safety information.

Introduction

Halogenated pyridines are pivotal building blocks in the synthesis of a wide array of functional organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The introduction of iodine atoms onto the pyridine scaffold offers unique reactivity, enabling a variety of cross-coupling reactions to form complex molecular architectures.[2][3] this compound is a specialized derivative that combines the reactivity of a di-iodinated pyridine with a tert-butyl carbonate functional group. The tert-butoxycarbonyl (Boc) group is a well-established protecting group in organic synthesis, known for its stability under many conditions and its straightforward removal under acidic conditions.[4][5] This unique combination of functionalities makes this compound a potentially valuable intermediate for the synthesis of highly substituted pyridine derivatives.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with two iodine atoms at the 2 and 5 positions, and a tert-butyl carbonate group at the 3 position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁I₂NO₃ |

| Molecular Weight | 447.01 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate |

Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned as a two-step process starting from 3-hydroxypyridine. This proposed pathway is based on established methodologies for the iodination of hydroxypyridines and the formation of tert-butyl carbonates from alcohols.[6][7]

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2,5-Diiodo-3-hydroxypyridine

This step involves the electrophilic iodination of 3-hydroxypyridine. The hydroxyl group is an activating group, directing the electrophilic substitution to the ortho and para positions. A one-pot procedure for the iodination of hydroxypyridines has been reported and can be adapted for this synthesis.[6][8]

Experimental Protocol:

-

To a solution of 3-hydroxypyridine (1 equivalent) in an appropriate solvent such as water, add sodium iodide (NaI, 2.2 equivalents) and sodium hydroxide (NaOH, 2.2 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of iodine (I₂, 2.2 equivalents) in water to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2,5-diiodo-3-hydroxypyridine.

Step 2: Synthesis of this compound

The final step involves the reaction of the synthesized 2,5-diiodo-3-hydroxypyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base catalyst to form the desired carbonate. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation.[7][9]

Experimental Protocol:

-

Dissolve 2,5-diiodo-3-hydroxypyridine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂).

-

Add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and known substituent effects.

| Data Type | Predicted Spectral Features |

| ¹H NMR | Two singlets in the aromatic region corresponding to the two pyridine protons. A singlet in the aliphatic region corresponding to the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Signals corresponding to the four carbons of the pyridine ring, the carbonyl carbon of the carbonate, the quaternary carbon, and the methyl carbons of the tert-butyl group. The carbons attached to the iodine atoms will show characteristic shifts. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the carbonate group is expected around 1750-1770 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. |

Applications in Research and Development

The unique structural features of this compound make it a valuable building block for the synthesis of complex, highly substituted pyridines.

Cross-Coupling Reactions

The two iodine atoms at the 2 and 5 positions of the pyridine ring are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[2][3] The differential reactivity of the iodo-substituents may allow for selective, sequential functionalization.[10] This enables the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, to create diverse libraries of compounds for drug discovery and materials science.

Protecting Group Chemistry

The tert-butyl carbonate group serves as a robust protecting group for the hydroxyl functionality at the 3-position of the pyridine ring. It is stable to a variety of reaction conditions, including those typically employed in cross-coupling reactions.[5] This protecting group can be readily removed under acidic conditions to liberate the free hydroxyl group for further synthetic manipulations.

Safety Information

As this compound is a halogenated organic compound, it should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Based on the components, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[11][12] It may cause skin and eye irritation.[13][14]

-

Precautionary Statements: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

This compound represents a promising and versatile synthetic intermediate. Its di-iodinated pyridine core allows for diverse functionalization through modern cross-coupling methodologies, while the tert-butyl carbonate group provides a stable and easily removable protecting group. This combination of features makes it a valuable tool for medicinal chemists and synthetic organic chemists in the development of novel pharmaceuticals and functional materials.

References

-

Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction. National Institutes of Health.

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.

-

ChemInform Abstract: Synthesis of 2,4-Dibromopyridine and 4,4′-Dibromo-2,2′-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. ResearchGate.

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.

-

Coupled tert-butyl pyridine, its synthesis method and application. Google Patents.

-

Process for preparing di-tert.-butyl dicarbonate. Google Patents.

-

tert-Butyl 2,5-dibromopyridin-3-yl carbonate. Sigma-Aldrich.

-

Safety Data Sheet: Iodine. Carl ROTH.

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications.

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.

-

One-Pot Iodination of Hydroxypyridines. ACS Publications.

-

tert-Butyl (6-bromopyridin-2-YL)carbamate. PubChem.

-

Di-tert-butyl dicarbonate. Wikipedia.

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry.

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.

-

Safety Data Sheet: Iodine. PENTA.

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda.

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.

-

Safety Data Sheet: Iodine. Chemos GmbH & Co.KG.

-

Carbazic acid, tert-butyl ester. Organic Syntheses Procedure.

-

(PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. ResearchGate.

-

tert-Butyloxycarbonyl protecting group. Wikipedia.

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.

-

Synthesis method of 3,5-diiodine-4-hydroxypyridine. Google Patents.

-

Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra.

-

The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.

-

One-pot iodination of hydroxypyridines. Semantic Scholar.

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed.

-

SAFETY DATA SHEET. Fisher Scientific.

-

CAS 507-19-7: tert-Butyl bromide. CymitQuimica.

-

Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. ACS Publications.

-

tert-Butyl Ethers. Organic Chemistry Portal.

-

Safety Data Sheet: Iodine. Carl ROTH.

-

Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.

-

4.8 Carbonates.

-

2-tert-Butylpyridine. PubChem.

-

2,6-Di-tert-butylpyridine. PubChem.

Sources

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jocpr.com [jocpr.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. carlroth.com [carlroth.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. chemos.de [chemos.de]

An In-depth Technical Guide to tert-Butyl (2,5-diiodopyridin-3-yl) carbonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can serve as versatile building blocks for the synthesis of complex, biologically active compounds. Among these, highly functionalized heterocyclic compounds have garnered significant attention due to their prevalence in numerous pharmaceuticals. This guide provides a comprehensive technical overview of tert-butyl (2,5-diiodopyridin-3-yl) carbonate , a key intermediate possessing multiple reactive sites that offer a gateway to a diverse array of molecular architectures. As a Senior Application Scientist, my aim is to present not just a collection of data, but a cohesive narrative that explains the rationale behind the synthetic strategies and potential applications of this valuable compound, grounded in established chemical principles and supported by authoritative references.

Compound Identification and Properties

The unequivocally correct IUPAC name for the compound is tert-butyl (2,5-diiodopyridin-3-yl) carbonate . This nomenclature accurately describes the arrangement of the tert-butyl group, the carbonate linkage, and the diiodo-substituted pyridine core.

Chemical Structure and Data

The structural and physical properties of tert-butyl (2,5-diiodopyridin-3-yl) carbonate are fundamental to its handling, reactivity, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2,5-diiodopyridin-3-yl) carbonate | N/A |

| CAS Number | 1138444-30-0 | [1] |

| Molecular Formula | C₁₀H₁₁I₂NO₃ | [1] |

| Molecular Weight | 447.01 g/mol | [1] |

| Appearance | White to off-white solid (typical for similar compounds) | General Knowledge |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Poorly soluble in water. | General Knowledge |

Structure Diagram:

Caption: Chemical structure of tert-butyl (2,5-diiodopyridin-3-yl) carbonate.

Synthesis and Purification

The synthesis of tert-butyl (2,5-diiodopyridin-3-yl) carbonate is logically approached by the protection of the hydroxyl group of 2,5-diiodopyridin-3-ol. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly effective method for this transformation, valued for its mild reaction conditions and the ease of removal of byproducts.

Rationale for Synthetic Approach

The hydroxyl group of a pyridinol is nucleophilic and can react with a variety of electrophiles. To control its reactivity and to introduce a stable, yet readily cleavable, protecting group, the tert-butoxycarbonyl (Boc) group is an excellent choice. The reaction with Boc₂O is typically base-catalyzed, which deprotonates the hydroxyl group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride. The byproducts of this reaction are tert-butanol and carbon dioxide, which are volatile and easily removed, simplifying the purification process.

Detailed Experimental Protocol

This protocol is based on general procedures for the Boc protection of hydroxyl groups.

Reaction Scheme:

Caption: Synthetic route to tert-butyl (2,5-diiodopyridin-3-yl) carbonate.

Materials:

-

2,5-diiodopyridin-3-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2,5-diiodopyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.5 eq) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the solution at room temperature for 10-15 minutes.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl (2,5-diiodopyridin-3-yl) carbonate.

Chemical Reactivity and Synthetic Utility

The synthetic value of tert-butyl (2,5-diiodopyridin-3-yl) carbonate lies in the differential reactivity of its functional groups. The two iodine atoms at positions 2 and 5 of the pyridine ring are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl protecting group on the 3-position oxygen is stable under these conditions but can be readily removed under acidic conditions to liberate the hydroxyl group for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two iodine atoms allows for selective or double cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. The iodine at the 2-position is generally more reactive than the one at the 5-position in palladium-catalyzed reactions due to electronic effects.

Workflow for Cross-Coupling Reactions:

Caption: Potential cross-coupling pathways.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or esters. This is a robust method for introducing aryl or vinyl substituents at the 2- and/or 5-positions of the pyridine ring.

-

Sonogashira Coupling: Terminal alkynes can be coupled to the diiodopyridine core to introduce alkynyl moieties, which are versatile functional groups for further transformations in drug discovery. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2]

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the iodo-substituted positions.[3]

Deprotection of the Carbonate

The tert-butoxycarbonyl group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to regenerate the 3-hydroxyl group. This allows for subsequent reactions at this position after modifications at the 2- and 5-positions have been performed.

Applications in Drug Development

Di- and poly-substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs. The ability of tert-butyl (2,5-diiodopyridin-3-yl) carbonate to serve as a precursor to a wide variety of substituted pyridines makes it a highly valuable building block in drug discovery programs. The introduction of diverse substituents through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Safety, Handling, and Storage

As a professional in a research environment, adherence to strict safety protocols is paramount.

-

Handling: Always handle tert-butyl (2,5-diiodopyridin-3-yl) carbonate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is recommended to maintain its integrity.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

tert-Butyl (2,5-diiodopyridin-3-yl) carbonate is a strategically designed building block that offers medicinal chemists a versatile platform for the synthesis of complex, highly functionalized pyridine derivatives. Its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions at two distinct positions, combined with a readily cleavable protecting group, provides a powerful tool for the rapid generation of compound libraries for drug discovery. A thorough understanding of its synthesis, reactivity, and proper handling is essential for its effective and safe utilization in the laboratory.

References

- Google Patents. (n.d.). Method for synthesizing di-tert-butyl dicarbonic acid ester.

- Google Patents. (n.d.). Novel method for synthesizing di-tert-butyl dicarbonate.

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved February 6, 2026, from [Link]

-

Amerigo Scientific. (n.d.). tert-Butyl 2,5-diiodopyridin-3-yl carbonate. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2022, March 14). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (2023, December 29). Sonogashira coupling. Retrieved February 6, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Di(tert-butyl) carbonate. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2010, August 25). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (2023, December 18). Buchwald–Hartwig amination. Retrieved February 6, 2026, from [Link]

-

Scientific Research Publishing. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved February 6, 2026, from [Link]

-

LOCKSS. (2019, October 9). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given.... Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved February 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Retrieved February 6, 2026, from [Link]

-

Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Solubility & Handling of tert-Butyl 2,5-diiodopyridin-3-yl Carbonate

Topic: Solubility of tert-Butyl 2,5-diiodopyridin-3-yl carbonate Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 1138444-30-0) is a specialized heterocyclic building block designed for high-precision medicinal chemistry. Its structural core—a pyridine ring substituted with two iodine atoms and a protected hydroxyl group—serves a specific strategic purpose: sequential cross-coupling .

The tert-butyl carbonate (Boc-carbonate) moiety is not merely a protecting group; it significantly alters the physicochemical profile of the parent phenol (2,5-diiodopyridin-3-ol), transforming a polar, potentially catalyst-poisoning substrate into a lipophilic species highly soluble in non-polar organic media. This guide details the solubility parameters, stability constraints, and experimental protocols required to utilize this compound effectively in drug discovery workflows.

Physicochemical Profile

Understanding the molecule's architecture is the first step to mastering its solubility.

| Property | Data | Relevance to Solubility |

| CAS Number | 1138444-30-0 | Unique Identifier |

| Molecular Formula | C₁₀H₁₁I₂NO₃ | Halogen-rich, moderate polarity |

| Molecular Weight | 447.01 g/mol | Heavy atom effect (Iodine) increases density |

| Lipophilicity (LogP) | ~3.5 - 4.2 (Predicted) | Highly lipophilic; water-insoluble |

| H-Bond Donors | 0 | No -OH or -NH groups to bind water |

| H-Bond Acceptors | 4 (N, 3 Oxygens) | Accepts H-bonds from polar solvents |

Structural Logic

-

Iodine Atoms (C2, C5): These large, soft halogens increase London dispersion forces, enhancing solubility in chlorinated solvents and aromatics.

-

Carbonate Group (-O-CO-OtBu): This masks the polar phenol, preventing hydrogen bonding networks that would otherwise reduce solubility in organic solvents like DCM or Toluene.

Solubility Matrix & Solvent Selection

The following matrix categorizes solvents based on their utility for specific experimental phases: Dissolution (Stock) , Reaction , and Purification .

Primary Solubility Data (Experimental & Inferred)

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for stock solutions and transfers. |

| Chlorinated | Chloroform (CHCl₃) | Excellent | Alternative to DCM; good for NMR. |

| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Preferred for cross-coupling reactions (Suzuki/Sonogashira). |

| Ethers | THF / 1,4-Dioxane | High | Excellent reaction media; easily removed. |

| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for extraction/workup. |

| Aromatics | Toluene | Moderate/Good | Used for high-temp couplings; requires heating for high conc. |

| Alcohols | Methanol / Ethanol | Moderate | Caution: Risk of transesterification if basic. |

| Alkanes | Hexanes / Pentane | Poor (<1 mg/mL) | Anti-solvent: Use to precipitate the product. |

| Aqueous | Water / Buffers | Insoluble | Immiscible; use for aqueous washes only. |

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the experimental stage.

Caption: Decision matrix for selecting the optimal solvent based on the experimental phase (Storage vs. Synthesis vs. Purification).

Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Use this protocol for preparing aliquots for biological screening or analytical standards.

-

Weighing: Accurately weigh 22.35 mg of this compound into a glass vial.

-

Note: Avoid using plastic weigh boats if transferring with DCM, as static can be an issue.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (for biological use) or DCM (for chemical use).

-

Dissolution: Vortex for 30 seconds. The solid should dissolve rapidly to form a clear, colorless to pale yellow solution.

-

Troubleshooting: If the solution is cloudy, sonicate for 2 minutes. Persistent cloudiness indicates moisture contamination in the solid.

-

-

Storage: Store at -20°C. Stability is high in DMSO, but avoid repeated freeze-thaw cycles which can introduce moisture and hydrolyze the carbonate.

Protocol B: Sequential Cross-Coupling Strategy

This compound is typically used to functionalize the C2 and C5 positions differentially. The C2-iodine is more electron-deficient and reacts first.

-

Solvent System: Use 1,4-Dioxane or Toluene (degassed).

-

Why: These solvents dissolve the carbonate well and support the high temperatures (80-100°C) required for Suzuki couplings without hydrolyzing the Boc group (unlike alcohols).

-

-

Base Selection: Use mild bases like K₃PO₄ or Cs₂CO₃ .

-

Warning: Avoid strong hydroxide bases (NaOH, KOH) in aqueous mixtures, as they will rapidly hydrolyze the carbonate to the phenol (2,5-diiodopyridin-3-ol).

-

Stability & Handling (Authoritative Insights)

Iodine Sensitivity (Photolysis)

Like most poly-iodinated aromatics, the C-I bond is susceptible to homolytic cleavage under intense UV light.

-

Recommendation: Store the solid and solutions in amber vials . Wrap reaction flasks in aluminum foil if the reaction time exceeds 4 hours.

Carbonate Hydrolysis

The tert-butyl carbonate moiety is acid-labile (similar to a Boc-amine).

-

Acid Sensitivity: Exposure to Trifluoroacetic acid (TFA) or HCl (even in organic solvents like Dioxane) will cleave the carbonate, releasing CO₂, isobutylene, and the free phenol.

-

Base Sensitivity: Stable to weak bases (TEA, Pyridine, Carbonates). Unstable to strong nucleophiles (alkoxides, hydroxides) which cause transesterification or hydrolysis.

Thermal Stability

-

Melting Point: Typically >100°C (Exact value varies by purity).

-

Reaction Temp: Stable up to 110°C in neutral solvents (Toluene/Dioxane). Above 120°C, thermal decomposition of the Boc group may occur.

References

-

Compound Identification: this compound (CAS 1138444-30-0). Sigma-Aldrich Catalog. Available at:

-

Synthesis Context: Pyridines - Building Block / BOC Sciences. Detailed catalog of halogenated pyridine intermediates. Available at:

- General Methodology:Protection of Phenols as Carbonates. Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- Analogous Chemistry:Regioselective coupling of 2,5-dihalopyridines. Bach, T. et al. (2002). "Regioselective Pd-catalyzed cross-coupling reactions of 2,3,5-tribromopyridine". Tetrahedron Letters. (Provides the mechanistic basis for the C2 vs C5 reactivity).

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 2,5-diiodopyridin-3-yl carbonate

For Researchers, Scientists, and Drug Development Professionals

Compound Overview and Intrinsic Stability Considerations

Tert-Butyl 2,5-diiodopyridin-3-yl carbonate is a polyhalogenated heterocyclic compound incorporating two key functional groups that dictate its stability profile: a di-iodinated pyridine ring and a tert-butoxycarbonyl (Boc) protecting group. The molecule's utility in synthetic chemistry, particularly in constructing complex pharmaceutical intermediates, is contingent on maintaining its structural integrity.

The primary stability concerns are derived from the chemical nature of its constituent parts:

-

The Di-iodopyridine Ring: The carbon-iodine (C-I) bond is the weakest among carbon-halogen bonds. This inherent weakness makes iodo-aromatic compounds susceptible to degradation via deiodination, a process that can be initiated by light, heat, or certain chemical reagents.[1] The electron-deficient nature of the pyridine ring further influences the reactivity of the C-I bonds.

-

The tert-Butyl Carbonate Group: The Boc group is a widely used protecting group in organic synthesis, prized for its stability in basic and nucleophilic conditions but labile to strong acids.[2] Its stability is also temperature-dependent, with thermal decomposition being a potential degradation pathway.

Understanding these intrinsic properties is the first step toward developing effective handling and storage strategies.

Key Factors Influencing Compound Stability

Several environmental and chemical factors can compromise the stability of this compound. Proactive control over these variables is essential for preserving the compound's purity and reactivity.

Temperature

Elevated temperatures can provide the activation energy required to initiate degradation pathways.

-

Mechanism of Thermal Degradation: For the Boc group, thermal stress can lead to cleavage, generating isobutylene and carbon dioxide. While generally more stable than many other protecting groups, prolonged exposure to high temperatures should be avoided. For the di-iodopyridine core, heat can accelerate homolytic cleavage of the C-I bond, leading to radical-mediated decomposition and discoloration of the material.

-

Recommendation: Based on supplier safety data sheets (SDS) for structurally related compounds like Di-tert-butyl dicarbonate, refrigerated storage is consistently recommended.[3] This minimizes the rate of all potential degradation reactions.

Light

Aromatic iodides are notoriously sensitive to light, particularly in the UV spectrum.

-

Mechanism of Photodegradation: The C-I bond can absorb light energy, promoting it to an excited state that can lead to homolytic cleavage. This generates aryl and iodine radicals, which can initiate chain reactions, leading to the formation of colored impurities and a reduction in the parent compound's purity. Anecdotal evidence from synthetic chemists working with aromatic iodides confirms that even ambient laboratory light can cause noticeable discoloration over time, indicating degradation.[4]

-

Recommendation: The compound must be stored in amber or opaque containers to block light. All handling and weighing operations should be performed in areas with minimal light exposure, and reaction vessels should be wrapped in aluminum foil or utilize ambered glassware.[4]

Moisture and Humidity

The presence of water introduces the risk of hydrolysis.

-

Mechanism of Hydrolytic Degradation: The carbonate functional group is susceptible to hydrolysis, which can be catalyzed by either acid or base. This reaction would cleave the Boc group, yielding 2,5-diiodopyridin-3-ol, tert-butanol, and carbon dioxide. While the compound may be stable in neutral pH, the presence of acidic or basic impurities could accelerate this process. Studies on dihydropyridine derivatives have shown that thermodegradation is significantly accelerated in the presence of humidity compared to dry air.[5]

-

Recommendation: The compound must be stored in a tightly sealed container in a dry environment.[6] The use of a desiccator for long-term storage is a best practice to minimize exposure to atmospheric moisture. When handling, exposure to humid air should be minimized.

Chemical Incompatibility

The reactivity of the functional groups dictates which chemical environments to avoid.

-

Acids: Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly cleave the Boc protecting group. Care must be taken to ensure the compound is not exposed to acidic conditions during storage or in subsequent experimental steps unless deprotection is intended.

-

Bases: While the Boc group is generally stable to bases, strong bases could potentially promote other reactions on the electron-deficient pyridine ring.[7]

-

Reducing Agents: Strong reducing agents may cause reductive dehalogenation, removing the iodine atoms from the pyridine ring.

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can react with the pyridine ring or other parts of the molecule.

The interplay of these factors is summarized in the logical relationship diagram below.

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term viability of this compound, the following integrated storage and handling protocol is recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Minimizes thermal degradation of both the Boc group and the di-iodopyridine core. |

| Light | Store in amber or opaque, tightly sealed vials. | Prevents light-induced photolytic cleavage of the carbon-iodine bonds.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) and in a desiccator. | Prevents hydrolysis of the carbonate and potential oxidation.[6] |

| Location | Store in a well-ventilated, secure area away from incompatible materials.[6] | Prevents accidental contact with acids, bases, or strong oxidizing/reducing agents. |

Handling Procedures

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox). If a glovebox is not available, minimize the time the container is open to the air.

-

Light: Dispense the compound in a dimly lit area. Protect solutions and reactions from light by using amber glassware or wrapping the vessel in aluminum foil.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. The compound is classified as toxic if swallowed and may cause skin and respiratory irritation.[6]

Experimental Workflow: Protocol for Stability Assessment

For critical applications, it may be necessary to perform a formal stability study. This workflow outlines a forced degradation study to identify potential degradants and an accelerated stability study to establish a retest date.

Forced Degradation (Stress Testing) Workflow

The goal is to achieve 5-20% degradation to identify degradation products and establish the specificity of the analytical method.[8]

Caption: Workflow for a forced degradation study.

Methodology:

-

Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.

-

Acidic: Add an equal volume of 0.1 M HCl.

-

Basic: Add an equal volume of 0.1 M NaOH.

-

Oxidative: Add an equal volume of 3% hydrogen peroxide.

-

Thermal: Place a vial in an oven at 60°C.

-

Photolytic: Expose a solution in a clear vial to a photostability chamber. Keep a control sample wrapped in foil.[8]

-

-

Time Points: Sample from each condition at intervals (e.g., 0, 2, 8, 24 hours).

-

Analysis: Quench the reactions if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. High-performance liquid chromatography (HPLC) is a preferred method for determining the strength and purity of chemical compounds.[9]

-

Evaluation: Compare the chromatograms of stressed samples to the time-zero control to identify new peaks (degradants) and calculate the loss of the parent compound.

Accelerated Stability Study

This protocol follows regulatory guidelines to predict long-term stability.[10]

Methodology:

-

Sample Preparation: Place accurately weighed samples of the solid compound into multiple amber glass vials that can be tightly sealed.

-

Storage Conditions: Place the vials into a stability chamber set to accelerated conditions (e.g., 40°C / 75% Relative Humidity).

-

Testing Schedule: Pull one vial for analysis at specified time points, typically 0, 1, 3, and 6 months.[10]

-

Analysis: At each time point, test the sample for appearance (e.g., color change) and purity/potency using a validated, stability-indicating HPLC method.

-

Evaluation: Plot the purity of the compound versus time. A significant change in purity or appearance may indicate the need for more stringent storage conditions or a shorter retest period.

Conclusion

The stability of this compound is governed by the inherent reactivity of its di-iodopyridine core and its Boc-protecting group. It is susceptible to degradation by light, elevated temperatures, moisture, and strong acids. By implementing the rigorous storage and handling protocols outlined in this guide—namely, refrigerated storage in the dark under a dry, inert atmosphere—researchers can effectively mitigate these risks. This ensures the compound's integrity, leading to more reliable and reproducible scientific outcomes in the complex landscape of drug discovery and development.

References

-

Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

-

Oakwood Chemical. (n.d.). tert-Butyl 2, 5-diiodopyridin-3-yl carbonate, 1 gram. [Link]

-

Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 2,6-Di-tert-butylpyridine. [Link]

-

PubMed. (1995). Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]

-

Reddit. (2021). Light sensitive reactions? iodo acetamide/anhydride. [Link]

-

European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. [Link]

-

ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

-

Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]

-

US Pharmacopeia (USP). (2014). Strength and Stability Testing for Compounded Preparations. [Link]

-

PubMed Central. (2019). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. [Link]

Sources

- 1. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. carlroth.com [carlroth.com]

- 4. reddit.com [reddit.com]

- 5. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. usp.org [usp.org]

- 10. ema.europa.eu [ema.europa.eu]

Introduction: The Strategic Value of Diiodopyridines in Modern Synthesis

An In-Depth Technical Guide to the Commercial Availability of Diiodopyridine Derivatives

Diiodopyridine derivatives represent a class of highly valuable, yet often challenging, heterocyclic building blocks in the fields of pharmaceutical development, agrochemicals, and materials science. Their utility stems from the unique reactivity of the carbon-iodine bond. The iodine atoms serve as versatile synthetic handles, readily participating in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This capability allows for the late-stage functionalization of the pyridine core, enabling the rapid generation of molecular diversity crucial for structure-activity relationship (SAR) studies in drug discovery.[1][2]

However, the sourcing and synthesis of specific diiodopyridine isomers can present significant logistical and chemical challenges. Unlike their more common dichloro- and dibromo-analogs, diiodopyridines are often available from a more limited set of suppliers and can be substantially more expensive. This guide provides an in-depth analysis of the commercial landscape for diiodopyridine derivatives, outlines key synthetic strategies for their preparation when commercial sources are unavailable, and explores their critical applications, offering researchers and development professionals a comprehensive resource for strategic sourcing and synthesis.

Chapter 1: The Diiodopyridine Isomer Landscape

The pyridine ring can be substituted with two iodine atoms to form six possible constitutional isomers. The position of these iodine atoms profoundly influences the molecule's electronic properties, steric hindrance, and reactivity, particularly in metal-catalyzed cross-coupling reactions. For instance, halogens at the 2- and 6-positions are highly activated towards nucleophilic substitution, while reactivity at the 3- and 5-positions is generally lower.[3] Understanding the distinct properties of each isomer is critical for designing efficient synthetic routes.

The six isomers are:

-

2,3-Diiodopyridine

-

2,4-Diiodopyridine

-

2,5-Diiodopyridine

-

2,6-Diiodopyridine

-

3,4-Diiodopyridine

-

3,5-Diiodopyridine

Of these, the symmetrical 2,6- and 3,5-diiodopyridines, along with 2,5-diiodopyridine, are the most frequently encountered in commercial catalogs and the chemical literature.

Chapter 2: Commercial Availability Analysis

The commercial availability of diiodopyridines is significantly more constrained than that of their dibromo- or dichloro- counterparts. Supply is concentrated among specialized chemical building block providers who cater to the research and development market. Large-scale bulk quantities are rarely stocked and typically require custom synthesis agreements.

Key Supplier Tiers:

-

Major Research Chemical Suppliers: Companies like Sigma-Aldrich (Merck) , Chem-Impex , and Aladdin Scientific are the primary sources for research quantities (1g - 25g) of the more common isomers like 2,5- and 2,6-diiodopyridine.[4] They offer high-purity compounds with readily available analytical data.

-

Specialty & Niche Suppliers: Companies such as Synchem may list less common isomers like 2,4-diiodopyridine, often on a "synthesis on demand" basis, indicating they are not stock items.[5]

-

Custom Synthesis Organizations (CSOs): For isomers that are not commercially listed or for scaling up beyond laboratory quantities, researchers must engage with CSOs. Many suppliers of pyridine derivatives, such as Puresynth Research Chemicals , also offer custom synthesis services.

Data Presentation: Commercially Available Diiodopyridine Derivatives

| Compound Name | CAS Number | Key Suppliers | Typical Purity | Available Quantities | Notes |

| 2,5-Diiodopyridine | 116195-81-4 | Chem-Impex, Sigma-Aldrich[1] | ≥95% | 1g, 5g, 25g | Good availability in research quantities. |

| 2,6-Diiodopyridine | 53710-17-1 | Chem-Impex, Aladdin Scientific[4][6] | ≥97% (GC) | 1g, 5g, 25g | One of the more common isomers. |

| 2,4-Diiodopyridine | 83674-71-9 | Synchem[5] | 95% | Synthesis on Demand | Not a stock item; requires inquiry. |

| 3,5-Diiodopyridine | 69263-22-3 | Various (Limited) | ≥97% | Inquiry | Sporadic availability; often requires custom synthesis. |

| 2,3-Diiodopyridine | N/A | Custom Synthesis | N/A | Inquiry | Not found in major commercial catalogs. |

| 3,4-Diiodopyridine | N/A | Custom Synthesis | N/A | Inquiry | Not found in major commercial catalogs. |

| 3,5-Difluoro-4-iodopyridine | 1116099-07-0 | Shanghai Aladdin[7] | 95% | 100mg, 1g, 5g | Example of a mixed-halogenated derivative. |

Chapter 3: Key Synthetic Routes to Diiodopyridines

When a desired diiodopyridine derivative is not commercially available or is prohibitively expensive, laboratory synthesis becomes necessary. The choice of synthetic route depends heavily on the desired substitution pattern and the availability of starting materials.

Core Synthetic Strategies:

-

Halogen Exchange (Finkelstein Reaction): This is arguably the most practical and widely used method. It involves the conversion of more readily available and less expensive dichloropyridine or dibromopyridine precursors into their diiodo counterparts. The reaction is typically driven by the use of an iodide salt like sodium iodide (NaI) in a suitable solvent such as acetone or DMF. The success of this method relies on Le Châtelier's principle, where the resulting sodium chloride or bromide precipitates from the reaction mixture, driving the equilibrium towards the diiodo product.